molecular formula C15H13FN2O2S B14321866 2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole CAS No. 105982-35-2

2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole

Cat. No.: B14321866
CAS No.: 105982-35-2
M. Wt: 304.3 g/mol
InChI Key: APNWXKAQPONRFJ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzimidazoles This compound is characterized by its unique structure, which includes a pyridine ring, a sulfinyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpyridine with a suitable sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with 5-fluoro-1,3-benzoxazole under specific conditions to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like tetra-n-butylammonium bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of desulfinylated products.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.

    Tenatoprazole: Another proton pump inhibitor with a longer duration of action.

Uniqueness

2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole is unique due to its specific combination of a pyridine ring, a sulfinyl group, and a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

105982-35-2

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C15H13FN2O2S/c1-9-5-10(2)13(17-7-9)8-21(19)15-18-12-6-11(16)3-4-14(12)20-15/h3-7H,8H2,1-2H3

InChI Key

APNWXKAQPONRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(O2)C=CC(=C3)F)C

Origin of Product

United States

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